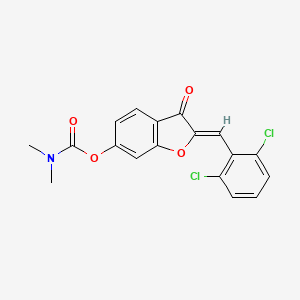
(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-21(2)18(23)24-10-6-7-11-15(8-10)25-16(17(11)22)9-12-13(19)4-3-5-14(12)20/h3-9H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHCTMKIKJXHP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The compound can be synthesized through various organic reactions involving benzofuran derivatives and dichlorobenzylidene moieties. The synthesis typically involves condensation reactions followed by carbamate formation. The structural integrity of the compound is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
| Compound | Target Bacteria | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 17 | S. aureus | 2 | 99.4 |
| 18 | S. aureus | 2 | 98.7 |
| 17 | A. baumannii | 16 | 98.2 |
These findings suggest that the compound may possess similar antibacterial properties, making it a candidate for further investigation as a potential therapeutic agent against resistant infections.
Anti-inflammatory Activity
Compounds within the same chemical class have also demonstrated anti-inflammatory effects . For example, research indicates that certain benzofuran derivatives inhibit TNF-α-induced monocyte adhesion to epithelial cells, which is crucial in inflammatory bowel disease (IBD) models .
The inhibitory effects were correlated with reduced production of reactive oxygen species (ROS) and decreased expression of adhesion molecules like ICAM-1 and MCP-1. This suggests that the compound could be beneficial in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on its aromatic rings. Studies have shown that:
- Halogen substitutions at specific positions enhance antibacterial activity.
- Hydrophilic groups tend to diminish activity, indicating the importance of lipophilicity for membrane permeability.
Case Studies
In a study examining the effects of similar compounds on drug-resistant bacteria, several derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with halogen substitutions exhibited improved inhibition rates against MRSA and other resistant strains .
Another study focused on the anti-inflammatory properties of benzofuran derivatives demonstrated significant inhibition of TNF-α expression in vitro and in vivo models of colitis . These findings support the potential therapeutic applications of compounds like this compound in treating infections and inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


